
3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid
Descripción general
Descripción
“3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid” is a chemical compound with the IUPAC name 3-[3-(1-pyrrolidinylmethyl)-1H-indol-1-yl]propanoic acid . It has a molecular weight of 272.35 . There is also a related compound, “(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-acetic acid acetate”, with a molecular weight of 318.37 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H20N2O2/c19-16(20)7-10-18-12-13(11-17-8-3-4-9-17)14-5-1-2-6-15(14)18/h1-2,5-6,12H,3-4,7-11H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings are pivotal in medicinal chemistry for creating compounds to treat human diseases. Their utility arises from the sp^3-hybridization allowing efficient exploration of pharmacophore space, contribution to stereochemistry, and enhanced three-dimensional molecule coverage. The presence of pyrrolidine in compounds has been linked to target selectivity and diverse biological profiles, making them valuable in designing new drugs with varied biological activities (Li Petri et al., 2021).
Indole Derivatives and Hepatic Protection
Indole derivatives, including those from indole-3-carbinol (I3C), have shown pleiotropic protective effects on chronic liver injuries. These compounds modulate enzymes relevant to viral replication, lipogenesis, and metabolism of hepatotoxic substances, offering anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, and anti-inflammatory effects (Wang et al., 2016).
Indole Synthesis and Its Applications
The synthesis of indoles, a core structure in many bioactive compounds, has seen significant development. Methods for indole synthesis are crucial for creating a wide array of pharmaceuticals, indicating the relevance of indole moieties in drug design and development (Taber & Tirunahari, 2011).
Propionic Acid in Biological Systems
Propionic acid plays a role in various biological systems, including acting as an antifungal agent in food and being a natural metabolic product in the gastrointestinal tract. Its physiological activities and potential therapeutic applications, notwithstanding its irritant properties, highlight the importance of propionic acid derivatives in understanding microbial digestion and metabolic diseases (Harrison, 1992).
Propiedades
IUPAC Name |
3-[3-(pyrrolidin-1-ylmethyl)indol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-16(20)7-10-18-12-13(11-17-8-3-4-9-17)14-5-1-2-6-15(14)18/h1-2,5-6,12H,3-4,7-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDPKLLBRLGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN(C3=CC=CC=C32)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)


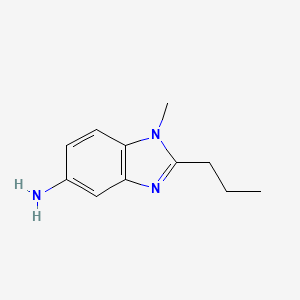

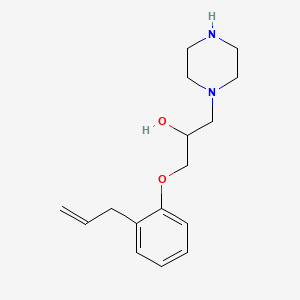


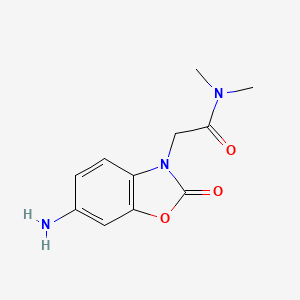
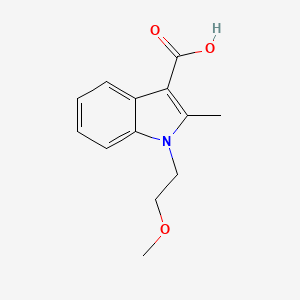
![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
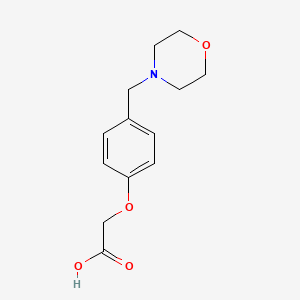
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)
